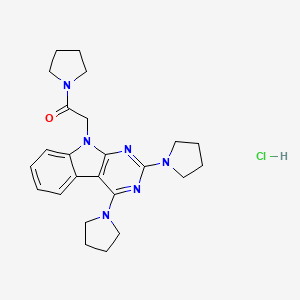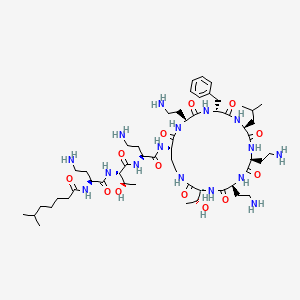
UNII-99SJO09VH2
描述
Polymyxin B2 is a component of the polymyxin B antibiotic complex, which is derived from the bacterium Paenibacillus polymyxa. Polymyxin B2, along with other polymyxins, is used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections. It is a cyclic cationic polypeptide that disrupts bacterial cell membranes, leading to cell death .
科学研究应用
Polymyxin B2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of cyclic polypeptides.
Biology: Investigated for its interactions with bacterial cell membranes and its role in disrupting membrane integrity.
Medicine: Employed in the treatment of multidrug-resistant bacterial infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Industry: Utilized in the development of new antimicrobial agents and formulations to combat resistant bacterial strains
作用机制
Target of Action
Polymyxin B2, also known as UNII-99SJO09VH2, primarily targets the bacterial membrane . It interacts directly with the lipid A component of the lipopolysaccharide (LPS), which is a critical component of the outer membrane of Gram-negative bacteria . This interaction disrupts the barrier function of the bacterial membrane, leading to bacterial cell death .
Mode of Action
Polymyxin B2 exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The amphipathicity of polymyxins, including two hydrophobic domains separated by segments of polar and cationic Dab side chains, is critical for their outer membrane permeabilizing action . The polymyxin B molecule is folded such that the polar and hydrophobic domains form two distinct faces, thereby conferring structural amphipathicity .
Biochemical Pathways
The primary biochemical pathway affected by Polymyxin B2 is the lipid metabolic pathway . The combination therapies of Polymyxin B2 significantly disrupt the lipid metabolic pathway, including glycerophospholipid and fatty acids . This disruption leads to significant changes in the metabolite levels involved in cell outer membrane and cell wall biosynthesis .
Pharmacokinetics
Polymyxin B2 is primarily eliminated via non-renal pathways . Some recent studies suggest a weak relationship between polymyxin b2 clearance and patient creatinine clearance . Recent research on the population pharmacokinetics of Polymyxin B2 has provided valuable insights .
Result of Action
The primary result of Polymyxin B2 action is the disruption of the bacterial membrane, causing lethality . This disruption leads to cell damage and cell death . Because of their membrane-interacting mode of action, polymyxins cause nephrotoxicity and neurotoxicity in humans, limiting their usability .
Action Environment
The action of Polymyxin B2 is influenced by various environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of Polymyxin B2 . Additionally, resistance to Polymyxin B2 arises primarily by the modification of the LPS in the outer membrane . These modifications are largely regulated by the bacterial two-component signal transduction (TCS) systems .
生化分析
Biochemical Properties
Polymyxin B2 exhibits high specificity for Gram-negative bacteria . The primary mechanism of polymyxin involves its binding to the phosphate group on the cell membrane of Gram-negative bacilli . This interaction increases the permeability of the cell membrane and causes leakage of cell contents, ultimately leading to bacterial death .
Cellular Effects
Polymyxin B2 exerts significant effects on various types of cells and cellular processes. For instance, it has been shown to increase immune cell uptake of Escherichia coli derived outer membrane vesicles (OMVs) while inhibiting TNF and IL-1β production . This suggests a potential new role for Polymyxin B2 in the neutralization of OMVs via LPS masking and increased immune cell uptake .
Molecular Mechanism
Polymyxin B2 exerts its effects at the molecular level primarily through direct interaction with the lipid A component of the lipopolysaccharide (LPS), which leads to a disruption of this critical barrier function . This interaction results in increased permeability of the cell membrane and leakage of cell contents, ultimately leading to bacterial death .
Temporal Effects in Laboratory Settings
Polymyxin B2’s effects over time in laboratory settings have been observed in various studies. For instance, a study found that Polymyxin B2 co-localized with early endosomes, lysosomes, and ubiquitin at 24 hours . This suggests that Polymyxin B2 may have long-term effects on cellular function observed in in vitro studies.
Dosage Effects in Animal Models
In animal models, the effects of Polymyxin B2 vary with different dosages. For example, in horses, Polymyxin B2 is typically used in an extralabel fashion and dosed at 6,000 U/kg, IV, as a slow bolus every 8 hours for antiendotoxic effects .
Metabolic Pathways
Polymyxin B2 is involved in several metabolic pathways. For instance, it has been found to cause significant perturbations in the biosynthesis of lipids, lipopolysaccharide, and peptidoglycan, central carbon metabolism, and oxidative stress .
Transport and Distribution
Polymyxin B2 is transported and distributed within cells and tissues in a specific manner. For instance, it has been found to preferentially persist in kidneys, suggesting a selective uptake process in renal cells . This could also include any effects on its localization or accumulation.
Subcellular Localization
Polymyxin B2 has been found to co-localize with various subcellular organelles. For instance, it has been observed to co-localize with early endosomes, lysosomes, and ubiquitin at 24 hours . This suggests that Polymyxin B2 may be directed to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Polymyxin B2 is typically obtained through fermentation processes involving Paenibacillus polymyxa. The bacterium is cultured under specific conditions that promote the production of polymyxin B components, including polymyxin B2. The fermentation broth is then subjected to various purification steps, such as precipitation, centrifugation, and chromatography, to isolate polymyxin B2 .
Industrial Production Methods: Industrial production of polymyxin B2 involves large-scale fermentation using optimized strains of Paenibacillus polymyxa. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes downstream processing, including filtration, solvent extraction, and crystallization, to produce high-purity polymyxin B2 .
化学反应分析
Types of Reactions: Polymyxin B2 undergoes various chemical reactions, including:
Oxidation: Polymyxin B2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the structure of polymyxin B2, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the polymyxin B2 molecule, potentially enhancing its antimicrobial properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed: The major products formed from these reactions include oxidized polymyxin B2 derivatives, reduced polymyxin B2, and substituted polymyxin B2 analogs .
相似化合物的比较
Polymyxin B2 is part of the polymyxin family, which includes several closely related compounds:
Polymyxin B1: Similar in structure to polymyxin B2 but differs in the fatty acid moiety.
Polymyxin B3: Another component of the polymyxin B complex with slight structural variations.
Colistin (Polymyxin E): Used clinically for similar purposes but has different pharmacokinetic properties and toxicity profiles
Uniqueness of Polymyxin B2: Polymyxin B2 is unique due to its specific fatty acid composition, which influences its interaction with bacterial membranes and its overall antimicrobial efficacy. Its distinct structure allows for specific binding interactions that can be exploited in the development of new antimicrobial therapies .
属性
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34503-87-2 | |
| Record name | Polymyxin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



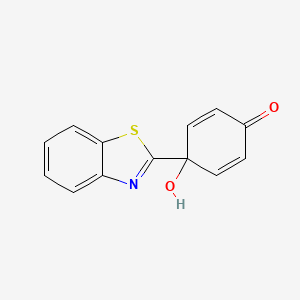

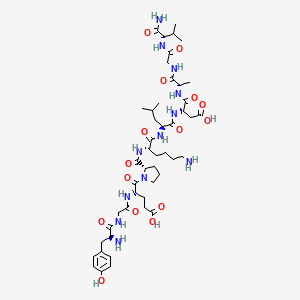
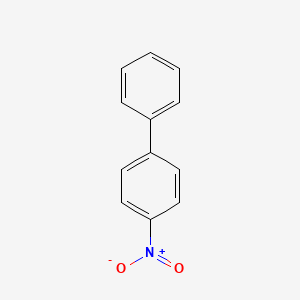
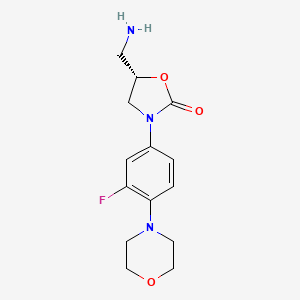
![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)
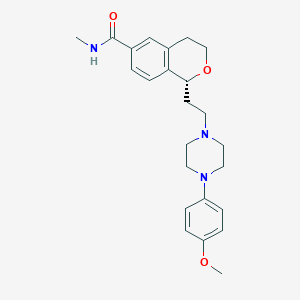
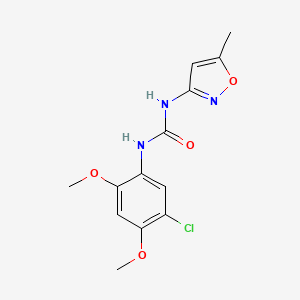
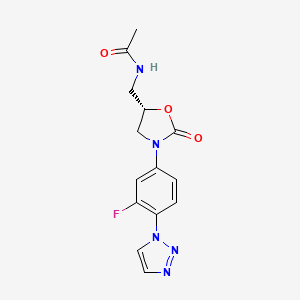
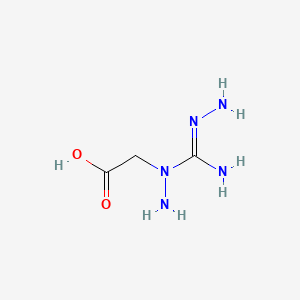
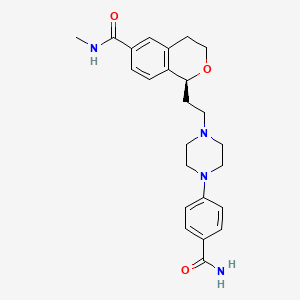
![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)
